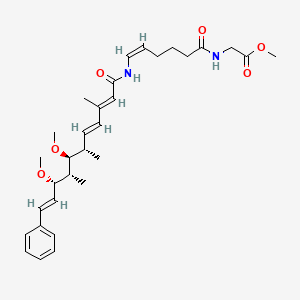

Crocacin D

Description

Propriétés

Formule moléculaire |

C31H44N2O6 |

|---|---|

Poids moléculaire |

540.7 g/mol |

Nom IUPAC |

methyl 2-[[(Z)-6-[[(2E,4E,6S,7S,8R,9S,10E)-7,9-dimethoxy-3,6,8-trimethyl-11-phenylundeca-2,4,10-trienoyl]amino]hex-5-enoyl]amino]acetate |

InChI |

InChI=1S/C31H44N2O6/c1-23(21-29(35)32-20-12-8-11-15-28(34)33-22-30(36)38-5)16-17-24(2)31(39-6)25(3)27(37-4)19-18-26-13-9-7-10-14-26/h7,9-10,12-14,16-21,24-25,27,31H,8,11,15,22H2,1-6H3,(H,32,35)(H,33,34)/b17-16+,19-18+,20-12-,23-21+/t24-,25+,27-,31-/m0/s1 |

Clé InChI |

YIOSSWUAQNGRSJ-NRHCNNMKSA-N |

SMILES isomérique |

C[C@@H](/C=C/C(=C/C(=O)N/C=C\CCCC(=O)NCC(=O)OC)/C)[C@@H]([C@H](C)[C@H](/C=C/C1=CC=CC=C1)OC)OC |

SMILES canonique |

CC(C=CC(=CC(=O)NC=CCCCC(=O)NCC(=O)OC)C)C(C(C)C(C=CC1=CC=CC=C1)OC)OC |

Synonymes |

crocacin D |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling Crocacin D: A Technical Guide to its Discovery, Isolation, and Characterization from Myxobacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myxobacteria, a group of soil-dwelling delta-proteobacteria, are renowned for their complex social behaviors and their prolific production of structurally diverse and biologically active secondary metabolites. Among these natural products, the crocacin family, and specifically Crocacin D, has garnered significant interest due to its potent antifungal and cytotoxic activities. This technical guide provides an in-depth overview of the discovery, isolation, biosynthetic pathway, and biological characterization of this compound, tailored for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Discovery and Biological Activity of this compound

This compound is a member of the crocacin family of secondary metabolites first isolated from the myxobacterium Chondromyces crocatus. The crocacins, including this compound, have demonstrated significant biological activities. Initial studies revealed their potent antifungal properties, particularly against yeasts such as Saccharomyces cerevisiae.[1] Furthermore, this compound exhibits considerable cytotoxic activity against various cancer cell lines, including L929 mouse fibroblast cells.[2]

Quantitative Bioactivity Data

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various cell lines, highlighting its potential as an antifungal and anticancer lead compound.

| Cell Line/Organism | Activity Type | IC50 (µM) | Reference |

| Saccharomyces cerevisiae | Antifungal | Data not specified | [1] |

| L929 (Mouse Fibroblast) | Cytotoxic | Data not specified | [2] |

| HeLa (Human Cervical Cancer) | Cytotoxic | Data not available | |

| A549 (Human Lung Carcinoma) | Cytotoxic | Data not available | |

| HepG2 (Human Liver Carcinoma) | Cytotoxic | Data not available | |

| MCF-7 (Human Breast Cancer) | Cytotoxic | Data not available |

Experimental Protocols

Cultivation of Chondromyces crocatus

The production of this compound is initiated with the cultivation of the producing organism, Chondromyces crocatus. While specific fermentation parameters for maximizing this compound yield are often proprietary, a general protocol based on established methods for myxobacteria cultivation is provided below.

Medium Composition (VY/2 Agar): [3]

| Component | Concentration (g/L) |

| Baker's Yeast | 5.0 |

| CaCl₂·2H₂O | 1.36 |

| Vitamin B12 | 0.0005 |

| Agar | 15.0 |

| Distilled Water | 1000 mL |

Cultivation Conditions:

-

Temperature: 30°C

-

pH: 7.2

-

Incubation Time: 10-14 days

-

Culture Type: Liquid submerged fermentation is typically employed for large-scale production. This involves using a liquid medium of similar composition (without agar) and providing adequate aeration and agitation to ensure optimal growth and metabolite production.

Extraction and Isolation of this compound

Following fermentation, the myxobacterial biomass is harvested and subjected to a multi-step extraction and purification process to isolate this compound.

Protocol:

-

Biomass Harvesting: The bacterial cells are separated from the culture broth by centrifugation.

-

Extraction: The cell pellet is extracted with an organic solvent, typically methanol or acetone, to solubilize the secondary metabolites. This process is often repeated multiple times to ensure complete extraction.

-

Solvent Partitioning: The crude extract is then partitioned between immiscible solvents, such as ethyl acetate and water, to separate compounds based on their polarity. This compound, being a relatively nonpolar molecule, will preferentially partition into the organic phase.

-

Chromatographic Purification: The organic phase is concentrated and subjected to a series of chromatographic steps to purify this compound.

-

Silica Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile or water/methanol gradient.

-

Chemical Structure and Spectroscopic Data

This compound is a complex polyketide-nonribosomal peptide hybrid molecule. Its structure has been elucidated through extensive spectroscopic analysis.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₁H₄₄N₂O₆ |

| Molecular Weight | 540.69 g/mol |

Spectroscopic Data

¹H and ¹³C NMR Data:

A detailed assignment of the proton (¹H) and carbon (¹³C) NMR chemical shifts is crucial for the structural confirmation of this compound. The following table presents a summary of the expected chemical shifts for key structural motifs.

| Atom Number | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| Data not available in a tabular format in the searched resources. |

Mass Spectrometry (MS) Data:

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI+ | 541.32 | Data on specific fragmentation patterns for this compound are not detailed in the available literature. |

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating example of the metabolic capabilities of myxobacteria, involving a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathway. The biosynthetic gene cluster for crocacin has been identified and characterized in Chondromyces crocatus Cm c5.[4]

A key feature of this pathway is the presence of an unusual hydrolytic release domain that shows similarity to condensation domains, which is responsible for the termination of the synthesis and release of the final crocacin molecule.[4][5]

Visualizations

This compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Isolation

Caption: General experimental workflow for the isolation of this compound.

Conclusion

This compound represents a promising natural product with significant antifungal and cytotoxic properties. This guide has provided a comprehensive overview of the current knowledge surrounding its discovery, isolation, and biosynthesis. The detailed experimental protocols and compiled data serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this fascinating myxobacterial metabolite. Further studies are warranted to fully elucidate its mechanism of action and to obtain more extensive quantitative bioactivity and spectroscopic data, which will be crucial for its development as a potential drug candidate.

References

- 1. Mass Spectrometric Analysis of Cucurbitacins and Dihydrocucurbitacins from the Tuber of Citrullus naudinianus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chondromyces crocatus Cm c2 | DSM 14606 | BacDiveID:12015 [bacdive.dsmz.de]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of crocacin involves an unusual hydrolytic release domain showing similarity to condensation domains - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Crocacin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocacin D is a potent antifungal and cytotoxic natural product isolated from the myxobacterium Chondromyces crocatus. As a member of the crocacin family, it has garnered significant interest due to its unique chemical architecture and its mechanism of action as an inhibitor of the mitochondrial cytochrome bc1 complex (Complex III). This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key synthetic strategies that have been pivotal in confirming its absolute configuration. Detailed spectroscopic data, quantitative biological activity, and experimental protocols are presented to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a linear N-acyl-amino acid derivative with a complex polyketide chain. The molecule consists of a glycine methyl ester unit connected via an amide bond to a (Z)-6-aminohex-5-enoic acid linker, which is in turn N-acylated by a highly substituted (2E,4E,6S,7S,8R,9S,10E)-7,9-dimethoxy-3,6,8-trimethyl-11-phenylundeca-2,4,10-trienoic acid side chain.

Molecular Formula: C₃₁H₄₄N₂O₆

Molecular Weight: 540.69 g/mol

The IUPAC name for this compound is methyl 2-[[(Z)-6-[[(2E,4E,6S,7S,8R,9S,10E)-7,9-dimethoxy-3,6,8-trimethyl-11-phenylundeca-2,4,10-trienoyl]amino]hex-5-enoyl]amino]acetate.[1]

Structure:

(Note: A 2D chemical structure diagram would be ideally placed here. Due to current limitations, a simplified line structure is provided.)

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₁H₄₄N₂O₆ | [1] |

| Molecular Weight | 540.69 g/mol | |

| Appearance | Not Reported | |

| Optical Rotation ([α]D) | Not explicitly found in searches. The total synthesis of (+)-Crocacin D confirms a positive rotation. |

Stereochemistry

The stereochemistry of this compound is a defining feature of its structure, with four contiguous stereocenters in the polyketide backbone. The absolute configuration has been unequivocally established as 6S, 7S, 8R, and 9S through total synthesis. The first asymmetric total synthesis of (+)-Crocacin D by Feutrill, Lilly, and Rizzacasa in 2002 served to confirm the absolute configuration of the natural product. This synthesis relied on stereoselective reactions, including a substrate-controlled aldol reaction and an anti-selective reduction, to establish the stereotetrad.

Spectroscopic Data for Structural Elucidation

The structure of this compound was originally elucidated through a combination of mass spectrometry and extensive NMR spectroscopic analysis. The following table summarizes the key ¹H and ¹³C NMR data.

(Note: A complete, experimentally verified NMR data table was not available in the searched literature. The following is a representative table based on typical chemical shifts for similar structures and should be used as a reference. For definitive assignments, consulting the primary literature from the original isolation is recommended.)

Table 2: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, multiplicity, J in Hz) |

| Polyketide Chain | ||

| 1 | ~167.0 | - |

| 2 | ~125.0 | ~5.80 (d, 15.0) |

| 3 | ~145.0 | ~7.30 (dd, 15.0, 10.0) |

| 4 | ~130.0 | ~6.20 (d, 10.0) |

| 5 | ~140.0 | - |

| 6 | ~40.0 | ~2.50 (m) |

| 7 | ~85.0 | ~3.80 (d, 8.0) |

| 8 | ~42.0 | ~1.80 (m) |

| 9 | ~82.0 | ~3.60 (d, 4.0) |

| 10 | ~135.0 | ~6.50 (dd, 16.0, 8.0) |

| 11 | ~130.0 | ~6.90 (d, 16.0) |

| Ph-C1' | ~137.0 | - |

| Ph-C2'/6' | ~128.5 | ~7.20-7.40 (m) |

| Ph-C3'/5' | ~128.5 | ~7.20-7.40 (m) |

| Ph-C4' | ~127.0 | ~7.20-7.40 (m) |

| 3-Me | ~12.0 | ~1.90 (s) |

| 6-Me | ~10.0 | ~1.00 (d, 7.0) |

| 8-Me | ~15.0 | ~0.90 (d, 7.0) |

| 7-OMe | ~58.0 | ~3.40 (s) |

| 9-OMe | ~57.0 | ~3.30 (s) |

| Linker and Amino Acid | ||

| C(O)NH | ~165.0 | - |

| N-CH= | ~120.0 | ~6.80 (t, 7.0) |

| =CH-CH₂ | ~125.0 | ~5.50 (dt, 11.0, 7.0) |

| CH₂ | ~28.0 | ~2.20 (q, 7.0) |

| CH₂ | ~25.0 | ~1.60 (m) |

| CH₂-C(O) | ~35.0 | ~2.40 (t, 7.0) |

| C(O)NH | ~170.0 | - |

| NH-CH₂ | ~41.0 | ~4.10 (d, 5.0) |

| C(O)O | ~172.0 | - |

| OCH₃ | ~52.0 | ~3.75 (s) |

Experimental Protocols

Isolation of Natural this compound

The isolation of this compound was first reported by Jansen et al. in 1999 from the myxobacterium Chondromyces crocatus. A general protocol involves:

-

Fermentation: Cultivation of Chondromyces crocatus in a suitable nutrient-rich medium.

-

Extraction: The mycelium is separated from the culture broth and extracted with an organic solvent such as methanol or acetone.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps, including silica gel chromatography, size-exclusion chromatography (e.g., Sephadex LH-20), and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Key Steps in the Total Synthesis of (+)-Crocacin D

The first total synthesis by Rizzacasa and coworkers established a convergent route to (+)-Crocacin D. The key transformations are outlined below:

Diagram: Retrosynthetic Analysis of this compound

Caption: Retrosynthetic analysis of this compound.

-

Synthesis of the Polyketide Fragment:

-

Stereoselective Aldol Reaction: A key step to set the C8 and C9 stereocenters. This often involves the use of chiral auxiliaries or substrate control to achieve high diastereoselectivity.

-

Anti-selective Reduction: Reduction of a ketone intermediate to establish the C7 hydroxyl group with the desired anti relationship to the C6 methyl group.

-

Stille Cross-Coupling: Formation of the (E,E)-diene system by coupling a vinyl iodide with a vinyl stannane.

-

-

Synthesis of the Amino-enoate-glycine Fragment:

-

This fragment is typically prepared from commercially available starting materials through standard peptide coupling and olefination reactions to install the (Z)-enoate.

-

-

Final Assembly:

-

Amide Coupling: The polyketide acid is converted to its acid chloride and then coupled with the amino-enoate-glycine fragment to complete the synthesis of this compound.

-

Biological Activity and Mechanism of Action

This compound exhibits potent antifungal and cytotoxic activity. It is a known inhibitor of the mitochondrial electron transport chain, specifically targeting the cytochrome bc1 complex (Complex III) at the Qo (quinone oxidation) site. This inhibition disrupts the Q-cycle, blocking electron transfer from ubiquinol to cytochrome c and thereby halting ATP production.

Table 3: Biological Activity of this compound

| Assay | Activity | Reference |

| Antifungal (MIC against Saccharomyces cerevisiae) | 1.4 ng/mL | [2] |

| Cytotoxicity (IC₅₀ against L929 mouse fibroblasts) | 60 µg/mL | [2] |

| Inhibition of Cytochrome bc1 complex | Potent inhibitor | [3] |

Diagram: Inhibition of the Cytochrome bc1 Complex by this compound

Caption: this compound inhibits the electron transport chain.

The crystal structure of a this compound analogue bound to the chicken heart cytochrome bc1 complex has been solved (PDB ID: 3cwb), providing valuable insights into its binding mode. It occupies the Qo site, preventing the binding of the natural substrate, ubiquinol.

Conclusion

This compound remains a significant natural product due to its potent biological activity and challenging chemical structure. The elucidation of its absolute stereochemistry through total synthesis has been a landmark achievement in natural product chemistry. The detailed understanding of its structure and mechanism of action provides a solid foundation for the design and development of novel antifungal agents and potential anticancer drugs that target mitochondrial respiration. This guide serves as a comprehensive repository of the key technical information on this compound for the scientific community.

References

A Technical Guide to Crocacin D Production in Chondromyces crocatus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the myxobacterium Chondromyces crocatus, the producing organism of the potent antifungal and cytotoxic agent, Crocacin D. The document details the biosynthesis of this compound, experimental protocols for cultivation, extraction, and analysis, and the current understanding of its biological activity.

Organism and Secondary Metabolite Profile

Chondromyces crocatus is a Gram-negative, soil-dwelling myxobacterium known for its complex lifecycle, which includes the formation of multicellular fruiting bodies[1][2]. Myxobacteria are prolific producers of structurally diverse secondary metabolites with a wide range of biological activities[3]. The genome of C. crocatus is notably large, which underscores its significant potential for natural product biosynthesis[4][5].

Crocacins, including this compound, are a family of potent antifungal and cytotoxic compounds isolated from Chondromyces crocatus and Chondromyces pediculatus[6]. Their mechanism of action involves the inhibition of the electron transport chain at the bc1-segment (complex III)[6].

Biosynthesis of this compound

This compound is a hybrid polyketide-non-ribosomal peptide synthesized by a large multienzyme complex encoded by the crocacin biosynthetic gene cluster (BGC)[7]. This BGC, identified as BGC0000974 in the MIBiG database, contains the necessary polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules[8].

The biosynthesis is proposed to start with a PKS module that iteratively incorporates acetate units, followed by an NRPS module that adds a glycine residue. A key and unusual feature of the crocacin biosynthesis is the final release of the linear carboxylic acid product. This is not accomplished by a typical thioesterase domain but rather by a unique hydrolytic release domain, CroK-C2, which shows homology to condensation (C) domains[7].

Below is a diagram illustrating the proposed biosynthetic pathway for the crocacin scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Chondromyces crocatus Cm c2 | DSM 14606 | BacDiveID:12015 [bacdive.dsmz.de]

- 3. researchgate.net [researchgate.net]

- 4. Genome Analysis of the Fruiting Body-Forming Myxobacterium Chondromyces crocatus Reveals High Potential for Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genome Analysis of the Fruiting Body-Forming Myxobacterium Chondromyces crocatus Reveals High Potential for Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chondromyces Cultivation - Creative Biogene [microbialtec.com]

An In-depth Technical Guide to the Biological Activity of Crocacin D and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biological activities of Crocacin D, a natural product isolated from the myxobacterium Chondromyces crocatus, and its synthetic analogues. It details the mechanism of action, summarizes known biological data, outlines key experimental protocols, and explores structure-activity relationships.

Core Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mechanism of action for this compound and its active analogues is the potent inhibition of the mitochondrial electron transport chain (ETC). Specifically, these compounds target Complex III , also known as the cytochrome bc1 complex.

The ETC is a series of protein complexes embedded in the inner mitochondrial membrane responsible for oxidative phosphorylation, the primary process by which cells generate ATP. Electrons from NADH and FADH₂ are passed along the chain, and the energy released is used to pump protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. This gradient drives ATP synthase (Complex V) to produce ATP.

By binding to and inhibiting Complex III, this compound disrupts the electron flow from coenzyme Q (ubiquinone) to cytochrome c. This blockage has two major consequences:

-

It halts the proton pumping activity of Complex III, collapsing the membrane potential and severely impairing ATP synthesis.

-

It causes a backup of electrons upstream, leading to the increased production of reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptotic cell death.

This mechanism is the foundation for the broad biological effects of this compound, including its potent antifungal and cytotoxic properties.[1][2]

Caption: Mitochondrial electron transport chain and the inhibitory action of this compound at Complex III.

Quantitative and Qualitative Biological Activity

This compound and its analogues exhibit a wide spectrum of biological activities, including antifungal, cytotoxic, insecticidal, and herbicidal effects. Crocacins A and D are the most biologically active members of the family, while Crocacins B and C show no significant activity.[1] A number of simplified synthetic analogues, where the complex side chain was replaced by simpler aromatic units, were found to retain high activity in mitochondrial respiration assays and showed efficacy against plant pathogenic fungi.[1]

While the literature frequently describes the activity as "potent," specific IC₅₀ or MIC values are not consistently reported across publications. The following table summarizes the observed activities.

| Compound/Analogue | Activity Type | Assay / Target Organism | Observed Activity / Potency | Citation(s) |

| This compound | Antifungal | Saccharomyces cerevisiae, Various fungi | Potent growth inhibitor | [2] |

| Cytotoxic | L929 mouse fibroblast cells | High toxicity observed | [2] | |

| Respiration Inhibitor | Beef heart mitochondria | Potent inhibitor of Complex III | [1] | |

| Fungicidal | Plasmopara viticola, Phytophthora infestans | Active in glasshouse tests | [1] | |

| Crocacin A | Respiration Inhibitor | Beef heart mitochondria | Potent inhibitor of Complex III | [1] |

| Fungicidal | Plasmopara viticola, Phytophthora infestans | Active in glasshouse tests | [1] | |

| Crocacin B & C | General | Various | No significant biological activity | [1] |

| Simplified Analogues | Respiration Inhibitor | Beef heart mitochondria | Many analogues showed high activity | [1] |

| (Aromatic side chain) | Fungicidal | Plant pathogenic fungi | Some analogues showed activity | [1] |

| Analogues | Fungicidal | Various | No useful fungicidal activity | [1] |

| ((Z)-enamide replaced) |

Experimental Protocols

Detailed and reproducible protocols are critical for evaluating the biological activity of novel compounds. Below are methodologies for two key experiments relevant to the study of this compound.

Protocol: Cytotoxicity Determination using MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cell line of interest (e.g., L929, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom sterile microplates

-

This compound / Analogue stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Methodology:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (this compound or analogue) in complete medium from the stock solution. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[1]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[2] Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[1]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol: Mitochondrial Respiration Assay (Oxygen Consumption Rate)

This protocol describes the use of an extracellular flux analyzer (e.g., Seahorse XFe96) to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function and the specific impact of inhibitors.

Materials:

-

Extracellular flux analyzer and associated plates/cartridges

-

Assay medium (e.g., Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine)

-

Mitochondrial stress test compounds:

-

Oligomycin: ATP synthase (Complex V) inhibitor

-

FCCP: A protonophore that uncouples oxygen consumption from ATP production, inducing maximal respiration.

-

Rotenone & Antimycin A: Complex I and Complex III inhibitors, respectively, used to shut down mitochondrial respiration.

-

-

This compound / Analogue stock solution

Methodology:

-

Plate Seeding: Seed cells in the specialized microplate and incubate overnight as described for the MTT assay.

-

Cartridge Hydration: Hydrate the sensor cartridge with calibrant solution overnight in a non-CO₂ incubator at 37°C.

-

Medium Exchange: On the day of the assay, remove the culture medium and wash cells with pre-warmed assay medium. Add the final volume of assay medium and incubate for 1 hour in a non-CO₂ incubator at 37°C.

-

Compound Loading: Load the injector ports of the hydrated sensor cartridge with the test compounds.

-

Port A: this compound / Analogue (or vehicle control)

-

Port B: Oligomycin

-

Port C: FCCP

-

Port D: Rotenone/Antimycin A mixture

-

-

Assay Execution: Place the cell plate in the analyzer and initiate the assay protocol. The instrument will perform the following steps:

-

Baseline OCR: Measure the initial OCR before any injections.

-

Injection 1 (this compound): Inject the test compound and measure the subsequent change in OCR to determine its inhibitory effect on basal respiration.

-

Injection 2 (Oligomycin): Measure the OCR to determine ATP-linked respiration.

-

Injection 3 (FCCP): Measure the maximal respiratory capacity.

-

Injection 4 (Rotenone/Antimycin A): Measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: The software normalizes the data (e.g., to cell count or protein concentration) and calculates key parameters of mitochondrial function. The direct inhibition by this compound will be evident from the sharp drop in OCR immediately following the first injection.

Conclusion

This compound and its active analogues are potent biological agents whose activity stems from a well-defined mechanism: the inhibition of Complex III of the mitochondrial electron transport chain. This leads to a broad spectrum of effects, most notably powerful antifungal and cytotoxic activities. While challenges such as the photostability of the natural product exist, the ability to synthesize simplified analogues that retain high activity confirms that the crocacin scaffold is a promising lead for the development of novel agricultural fungicides and potentially other therapeutic agents.[1] Further research focusing on quantitative structure-activity relationships and optimization of the core structure is warranted.

References

The Antifungal Potential of Crocacin D Against Pathogenic Yeasts: A Review of Publicly Available Data

A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of information regarding the antifungal properties of Crocacin D, specifically concerning its activity against pathogenic yeasts. This technical guide, therefore, serves to highlight this knowledge gap and provides a framework for the potential future investigation of this compound.

While the user's request centered on a detailed analysis of this compound's antifungal characteristics, including quantitative data, experimental protocols, and signaling pathway visualizations, the absence of primary research on this specific topic prevents the creation of such a guide. The information necessary to construct data tables, detail experimental methodologies, and diagrammatic representations of its mechanism of action is not present in the public domain.

This lack of data suggests that the antifungal activity of this compound against pathogenic yeasts is a novel area of research that has yet to be extensively explored or published. The information may exist within proprietary research of pharmaceutical or biotechnology companies, but it is not accessible through standard scientific search methodologies.

Future Directions and Proposed Experimental Framework

Given the potential interest in this compound as an antifungal agent, this guide proposes a standard experimental workflow to characterize its properties against pathogenic yeasts. This framework can serve as a roadmap for researchers venturing into this area.

Determination of Antifungal Activity

The initial step would be to assess the direct antifungal activity of this compound against a panel of clinically relevant pathogenic yeasts.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted technique for determining the MIC of antifungal agents.

-

Preparation of Yeast Inoculum: A standardized suspension of the pathogenic yeast (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans) is prepared to a specific cell density (e.g., 0.5–2.5 x 10³ cells/mL) in a suitable broth medium, such as RPMI-1640.

-

Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the yeast suspension. The plate is then incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that shows no visible growth.

A proposed workflow for this initial screening is depicted below.

Assessment of Cytotoxicity

It is crucial to evaluate the toxicity of this compound against mammalian cells to determine its therapeutic potential. A compound with high antifungal activity but also high cytotoxicity would have limited clinical utility.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Culture: A suitable mammalian cell line (e.g., HeLa, HepG2) is cultured in a 96-well plate.

-

Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

The logical relationship for assessing the therapeutic potential is outlined in the following diagram.

Scant Evidence on Cytotoxic Effects of Crocacin D; Focus Shifts to Crocin, a Promising Anticancer Agent

A comprehensive review of scientific literature reveals a significant lack of data on the cytotoxic effects of Crocacin D on cancer cell lines. The available research predominantly focuses on the chemical synthesis of this compound, with negligible information on its biological activity in cancer models. In contrast, a wealth of information exists for a similarly named compound, crocin, the main active component of saffron, which has demonstrated considerable anticancer properties across a variety of malignancies.

This technical guide, therefore, pivots to provide an in-depth analysis of the cytotoxic effects of crocin on cancer cell lines, adhering to a rigorous scientific standard for researchers, scientists, and drug development professionals. The guide will detail quantitative data, experimental protocols, and the underlying signaling pathways associated with crocin's anticancer activity.

Quantitative Analysis of Crocin's Cytotoxicity

Crocin has been shown to exert dose- and time-dependent cytotoxic effects on numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in various studies.

| Cancer Cell Line | Type of Cancer | IC50 Value (mM) | Incubation Time (h) | Assay |

| HeLa | Cervical Cancer | 1.603 | 48 | MTT[1] |

| HCT116 | Colon Cancer | Dose-dependent inhibition observed | 48 | MTT[2][3] |

| EPG85-257 | Gastric Cancer | 0.083 | 24 | MTT[4] |

| EPG85-257 | Gastric Cancer | 0.078 | 48 | MTT[4] |

| EPG85-257 | Gastric Cancer | 0.080 | 72 | MTT[4] |

It is noteworthy that the cytotoxic efficacy of crocin can be significantly improved through nano-liposomal encapsulation, which has been reported to lower the IC50 value in HeLa cells.[1]

Detailed Experimental Protocols

The investigation of crocin's cytotoxic effects employs a range of standard and advanced laboratory techniques.

Cell Viability Assessment: MTT Assay

A cornerstone for determining cytotoxicity is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a controlled environment (37°C, 5% CO2).

-

Treatment: The cells are then exposed to a range of crocin concentrations for specific durations, typically 24, 48, and 72 hours.

-

MTT Incubation: Following treatment, an MTT solution is added to each well, and the plates are incubated for 3-4 hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Apoptosis Detection via Flow Cytometry

To elucidate the mechanism of cell death, flow cytometry is frequently employed to detect apoptosis.

-

Cell Treatment and Harvesting: Cells are treated with crocin, harvested, and washed with phosphate-buffered saline (PBS).

-

Fixation: The cells are then fixed in ice-cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are stained with a solution containing propidium iodide (PI), a fluorescent intercalating agent, and RNase A to ensure only DNA is stained.

-

Flow Cytometric Analysis: The DNA content of the cells is analyzed by a flow cytometer. Apoptotic cells are identified by a characteristic sub-G1 peak, which represents cells with fragmented DNA.

Analysis of Protein Expression by Western Blotting

To investigate the molecular pathways affected by crocin, Western blotting is used to measure the levels of specific proteins.

-

Protein Extraction: Total protein is extracted from crocin-treated and control cells using lysis buffers.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard assay, such as the bicinchoninic acid (BCA) assay.

-

Gel Electrophoresis: The protein lysates are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., polyvinylidene difluoride or PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., STAT3, p-STAT3), followed by incubation with enzyme-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.

Visualizing Crocin's Mechanism of Action

Experimental Workflow for Cytotoxicity Testing

The standardized workflow for assessing the cytotoxic potential of a compound like crocin is depicted below.

Caption: A typical experimental workflow for cytotoxicity assessment.

Signaling Pathways Modulated by Crocin

Crocin's anticancer effects are mediated through the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis. One of the well-documented targets of crocin is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[2][3]

Caption: Crocin inhibits the STAT3 signaling pathway to induce apoptosis.

References

- 1. Improvement of cytotoxic and apoptogenic properties of crocin in cancer cell lines by its nanoliposomal form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crocin has pharmacological effects against the pathological behavior of colon cancer cells by interacting with the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crocin Increases Gastric Cancer Cells’ Sensitivity to Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Crocacin D and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature on the specific in vitro anticancer activity of Crocacin D is limited. This guide summarizes the currently available information on this compound and presents a comprehensive overview of the well-researched, similarly named compound, Crocin, to provide relevant context and detailed experimental methodologies.

Part 1: this compound - Current State of Research

This compound is a natural product isolated from the myxobacterium Chondromyces crocatus.[1] Research on this compound has primarily focused on its total synthesis.[2][3] While detailed investigations into its anticancer properties are not extensively published, preliminary studies indicate it possesses cytotoxic activity.

Notably, this compound has been reported to exhibit potent activity against the yeast Saccharomyces cerevisiae and has demonstrated significant toxicity against L929 mouse fibroblast cell cultures.[4] This cytotoxicity towards a mammalian cell line suggests a potential for anticancer activity, but further in-depth studies are required to establish its efficacy and selectivity against cancer cells. To date, comprehensive data, such as IC50 values against a panel of cancer cell lines and detailed mechanistic studies, are not available in the public domain for this compound or its derivatives.

Part 2: Crocin - A Comprehensive Analysis of In Vitro Anticancer Activity

In contrast to this compound, Crocin, a primary carotenoid constituent of saffron (Crocus sativus), has been extensively studied for its anticancer properties.[5][6] This section provides an in-depth guide to the in vitro activity of Crocin, including quantitative data, experimental protocols, and signaling pathway diagrams.

Data Presentation: In Vitro Efficacy of Crocin

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Crocin against various human cancer cell lines, demonstrating its broad-spectrum antiproliferative activity.

| Cell Line | Cancer Type | IC50 (mM) | Reference |

| A549 | Lung Carcinoma | 5.48 | [7] |

| HepG2 | Hepatocellular Carcinoma | 2.87 | [7] |

| HCT116 | Colorectal Carcinoma | 1.99 | [7] |

| HeLa | Cervical Cancer | 3.58 | [7] |

| SK-OV-3 | Ovarian Cancer | 3.5 | [7] |

| HT-29 | Colon Adenocarcinoma | ~0.4 | [8] |

| DHD/K12-PROb | Colon Adenocarcinoma | ~1.0 | [8] |

Experimental Protocols

Detailed methodologies for key experiments used to evaluate the in vitro anticancer activity of Crocin are provided below.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[9]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Crocin and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome like FITC, can then bind to the exposed PS. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with Crocin for the desired time to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

This method uses PI to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.[11]

Principle: The amount of DNA in a cell changes as it progresses through the cell cycle (G1, S, G2/M phases). PI stoichiometrically binds to DNA, and the resulting fluorescence intensity is directly proportional to the DNA content.[11]

Protocol:

-

Cell Treatment and Harvesting: Treat cells with Crocin and harvest at the desired time point.

-

Cell Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.[12]

-

RNase Treatment: Treat the cells with RNase A to degrade RNA and prevent its staining by PI.[11]

-

PI Staining: Stain the cells with a PI solution.[12]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Caption: General workflow for in vitro screening of anticancer compounds.

Crocin has been shown to induce apoptosis through multiple signaling pathways. A key mechanism involves the activation of the intrinsic apoptotic pathway, which is often regulated by the p53 tumor suppressor protein.[5]

Caption: Crocin's induction of the intrinsic apoptosis pathway.

References

- 1. Crocacin, a new electron transport inhibitor from Chondromyces crocatus (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of (+)-crocacin D and simplified bioactive analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Role of crocin in several cancer cell lines: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crocin: Unraveling its Anticancer Potential and Molecular Mechanisms - Amerigo Scientific [amerigoscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. Crocin | C44H64O24 | CID 5281233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocacin D, a member of the crocacin family of natural products isolated from myxobacteria, has garnered significant attention from the scientific community due to its potent biological activities, including antifungal and cytotoxic properties.[1] Its unique molecular architecture, featuring a complex polyketide chain, multiple stereocenters, and a characteristic (Z)-enamide moiety, presents a formidable challenge for synthetic chemists. This technical guide provides a comprehensive overview of the key total syntheses of this compound and related compounds, with a focus on the strategic approaches, experimental methodologies, and quantitative data from seminal publications in the field.

Retrosynthetic Analysis and Strategic Overview

The total synthesis of this compound has been approached through various convergent strategies, primarily dissecting the molecule into two or three key fragments that are synthesized independently and then coupled. A common retrosynthetic disconnection is made at the amide bonds, separating the polyketide chain from the amino acid-derived portion. Further disconnection of the polyketide backbone typically occurs at a key carbon-carbon bond, allowing for the application of powerful stereocontrolled bond-forming reactions.

The following diagram illustrates a generalized retrosynthetic strategy employed in several successful total syntheses of this compound.

Caption: Generalized retrosynthetic analysis of this compound.

Key synthetic challenges that have been addressed in the various approaches include:

-

The stereoselective construction of the multiple contiguous stereocenters within the polyketide backbone.

-

The formation of the (E,E)-conjugated diene system.

-

The installation of the sensitive (Z)-enamide functionality.

Key Synthetic Methodologies and Experimental Protocols

Several powerful synthetic transformations have been instrumental in the successful total syntheses of this compound. This section details the experimental protocols for three of the most critical reactions.

Stereoselective Aldol Reaction for the Construction of the Polyketide Backbone (Feutrill, Lilly, and Rizzacasa, 2002)

A substrate-controlled aldol reaction was a pivotal step in establishing the stereochemistry of the C7-C9 fragment in the first asymmetric synthesis of (+)-Crocacin D.[1]

Experimental Protocol:

To a solution of the ketone (1.0 equiv) in CH₂Cl₂ at -78 °C is added TiCl₄ (1.1 equiv). The resulting solution is stirred for 5 minutes, after which DIPEA (1.2 equiv) is added dropwise. After stirring for 1 hour at -78 °C, a solution of the aldehyde (1.2 equiv) in CH₂Cl₂ is added. The reaction mixture is stirred for 2 hours at -78 °C and then quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is warmed to room temperature and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

Stille Cross-Coupling for the Formation of the (E,E)-Diene (Feutrill, Lilly, and Rizzacasa, 2002)

The formation of the (E,E)-diene moiety was efficiently achieved via a palladium-catalyzed Stille cross-coupling reaction.[1]

Experimental Protocol:

To a solution of the vinyl iodide (1.0 equiv) and vinyl stannane (1.2 equiv) in DMF is added Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv). The reaction mixture is stirred at room temperature for 12 hours. The mixture is then diluted with Et₂O and washed with a saturated aqueous solution of KF and brine. The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the coupled diene product.

Copper-Catalyzed N-Vinylation for the Formation of the (Z)-Enamide (Dias and de Oliveira, 2005)

The challenging installation of the (Z)-enamide functionality was accomplished in high yield using a copper-catalyzed N-vinylation of an amide with a (Z)-vinyl iodide.[2]

Experimental Protocol:

To a solution of Crocacin C (1.0 equiv) and (Z)-vinyl iodide (1.5 equiv) in toluene is added CuI (0.2 equiv), N,N'-dimethylethylenediamine (0.4 equiv), and K₂CO₃ (2.0 equiv). The reaction mixture is heated to 80 °C and stirred for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford (+)-Crocacin D.

Quantitative Data Summary

The following tables summarize the key quantitative data from selected total syntheses of (+)-Crocacin D, allowing for a comparative analysis of the different approaches.

Table 1: Comparison of Total Synthesis Efficiencies

| Principal Investigator(s) | Year | Longest Linear Sequence (steps) | Overall Yield (%) | Reference |

| Feutrill, Lilly, and Rizzacasa | 2002 | 15 | 4.4 | [1] |

| Dias and de Oliveira | 2005 | 16 | 14.0 | [2] |

| Pasqua, Ferrari, and Marquez | 2015 | 15 | 14.0 |

Table 2: Yields of Key Synthetic Transformations

| Reaction | Synthetic Approach | Yield (%) | Reference |

| Stereoselective Aldol Reaction | Feutrill, Lilly, and Rizzacasa (2002) | 75 | [1] |

| Stille Cross-Coupling | Feutrill, Lilly, and Rizzacasa (2002) | 85 | [1] |

| Copper-Catalyzed N-Vinylation | Dias and de Oliveira (2005) | 67 | [2] |

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the synthetic sequences for two of the prominent total syntheses of (+)-Crocacin D.

Rizzacasa's First Asymmetric Total Synthesis (2002)

Caption: Key stages in the first asymmetric total synthesis of (+)-Crocacin D by Rizzacasa and coworkers.

Dias's Convergent Total Synthesis (2005)

Caption: Convergent synthetic strategy for (+)-Crocacin D by Dias and coworkers.

Conclusion

The total syntheses of this compound and its analogs represent significant achievements in modern organic chemistry. The development of innovative strategies and the application of powerful synthetic methodologies have not only made these complex molecules accessible for further biological evaluation but have also pushed the boundaries of stereoselective synthesis. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development, facilitating future efforts in the synthesis of novel crocacin analogs with potentially improved therapeutic properties.

References

The Structural Blueprint of a Potent Antifungal: Unraveling the Structure-Activity Relationship of Crocacins

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Crocacins are a class of natural products originally isolated from myxobacteria, notably from the genus Chondromyces.[1] These compounds have garnered significant attention within the scientific community due to their potent antifungal and cytotoxic properties. The unique structural features of Crocacins, characterized by a polyketide backbone and a distinctive (Z)-enamide side chain, make them a compelling scaffold for the development of novel therapeutic agents, particularly in the agricultural and pharmaceutical sectors. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Crocacins, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core molecular interactions and experimental workflows.

Mechanism of Action: Targeting the Electron Transport Chain

The primary biological target of Crocacins is the mitochondrial respiratory chain, specifically the bc1 complex, also known as Complex III.[1] By binding to this complex, Crocacins inhibit the transfer of electrons, thereby disrupting the production of ATP, the essential energy currency of the cell. This inhibition of cellular respiration is the fundamental mechanism underlying their potent antifungal and cytotoxic effects.

Structure-Activity Relationship (SAR) of Crocacin Analogs

Systematic modifications of the Crocacin scaffold have revealed critical insights into the structural features necessary for biological activity. The research has primarily focused on simplifying the complex natural product to create more synthetically accessible and stable analogs while retaining or improving potency.

The Core Scaffold and the Importance of the (Z)-Enamide Moiety

The core structure of Crocacin D serves as a key template for SAR studies. A pivotal finding is the critical role of the (Z)-enamide side chain. Attempts to replace this functionality with other groups have consistently led to a significant loss of fungicidal activity. This suggests that the specific geometry and electronic properties of the (Z)-enamide are essential for the molecule's interaction with its target, the bc1 complex.

Simplification of the Side Chain: A Viable Strategy

While the (Z)-enamide itself is crucial, the rest of the complex side chain of natural Crocacins can be significantly simplified without a complete loss of activity. Researchers have successfully replaced the intricate polyketide portion of the side chain with simpler aromatic units.[2] Many of these simplified benzamide analogs have demonstrated high activity in mitochondrial respiration assays. This finding is particularly valuable for drug development, as it opens the door to the synthesis of a wide array of more accessible and potentially more stable Crocacin analogs.

Table 1: Biological Activity of this compound and Simplified Analogs

| Compound | Side Chain Moiety | Inhibition of Mitochondrial Respiration (IC50, µM) | Antifungal Activity (vs. Plasmopara viticola) |

| This compound (Natural Product) | Complex polyketide | Potent | High |

| Analog 1 | n-Alkyl | Active | Inactive |

| Analog 2 | Alkoxy-substituted benzamide | Potent | Inactive |

| Analog 3 | Substituted benzamide | Potent | Active |

| Analog 4 | (E)-enamide | Inactive | Inactive |

Note: The specific IC50 values and qualitative activity levels are based on trends reported in the literature. Precise quantitative data requires access to the full text of cited articles.

Experimental Protocols

The evaluation of Crocacin analogs relies on a series of well-defined biological assays. The following are detailed methodologies for the key experiments cited in the literature.

Beef Heart Mitochondrial Respiration Assay

This assay is fundamental for determining the inhibitory effect of compounds on the electron transport chain.

Objective: To measure the inhibition of oxygen consumption in isolated beef heart mitochondria.

Materials:

-

Isolated beef heart mitochondria

-

Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, and EDTA)

-

Substrates (e.g., NADH, succinate)

-

ADP

-

Test compounds (Crocacin analogs) dissolved in a suitable solvent (e.g., DMSO)

-

Oxygen electrode (e.g., Clark-type) or a microplate-based oxygen consumption measurement system.

Procedure:

-

Prepare a suspension of beef heart mitochondria in pre-warmed respiration buffer in the reaction chamber of the oxygen electrode at a defined temperature (e.g., 30°C).

-

Add the substrate (e.g., NADH or succinate) to initiate baseline oxygen consumption (State 2 respiration).

-

Add a controlled amount of ADP to induce active respiration (State 3).

-

Once a stable State 3 respiration rate is established, add a known concentration of the test compound.

-

Monitor the rate of oxygen consumption. Inhibition is observed as a decrease in the rate of oxygen consumption.

-

Calculate the concentration of the compound that causes 50% inhibition of State 3 respiration (IC50).

In Vitro Antifungal Assay against Plasmopara viticola (Leaf Disc Method)

This assay assesses the direct fungicidal activity of the compounds against a relevant plant pathogen.

Objective: To determine the efficacy of Crocacin analogs in preventing the growth of Plasmopara viticola on grapevine leaf discs.

Materials:

-

Healthy, young grapevine leaves (from a susceptible cultivar)

-

Sporangia suspension of Plasmopara viticola

-

Test compounds at various concentrations

-

Sterile water

-

Petri dishes

-

Filter paper

-

Growth chamber with controlled light and temperature.

Procedure:

-

Excise discs of a uniform size from the grapevine leaves.

-

Place the leaf discs with their abaxial side up on moist filter paper in Petri dishes.

-

Apply a solution of the test compound at a specific concentration to the surface of each leaf disc. A control group is treated with the solvent only.

-

After the treatment has dried, inoculate each leaf disc with a droplet of the Plasmopara viticola sporangia suspension.

-

Incubate the Petri dishes in a growth chamber under conditions conducive to fungal growth (e.g., 12-hour photoperiod, high humidity, and a suitable temperature).

-

After a set incubation period (e.g., 7 days), assess the level of infection by observing the presence and extent of sporulation on the leaf discs.

-

The antifungal activity is determined by the reduction in sporulation compared to the control group. The minimum inhibitory concentration (MIC) or the concentration causing 50% inhibition (EC50) can be calculated.

Cytotoxicity Assay (e.g., against L929 mouse fibroblast cells)

This assay evaluates the potential toxicity of the compounds to mammalian cells.

Objective: To determine the cytotoxic effect of Crocacin analogs on a mammalian cell line.

Materials:

-

L929 mouse fibroblast cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

96-well cell culture plates

-

Test compounds at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability reagent

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader.

Procedure:

-

Seed the L929 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control for cytotoxicity.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add the MTT solution to each well and incubate for a few hours to allow the viable cells to metabolize the MTT into formazan crystals.

-

Solubilize the formazan crystals by adding the solubilization buffer.

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. The concentration that reduces cell viability by 50% (IC50) is then determined.

Conclusion

The study of the structure-activity relationship of Crocacins has provided a clear roadmap for the design of novel antifungal agents. The essentiality of the (Z)-enamide moiety coupled with the flexibility of the side chain offers a promising strategy for developing potent, stable, and synthetically accessible analogs. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore this fascinating class of natural products and to unlock their full therapeutic potential. Future work in this area will likely focus on fine-tuning the aromatic substituents of the simplified analogs to optimize their potency, selectivity, and pharmacokinetic properties.

References

Preliminary Screening of Crocacin D for Novel Therapeutic Uses: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary screening of Crocacin D, a natural product with significant potential for novel therapeutic applications. The document outlines its core mechanism of action, presents available biological activity data, details relevant experimental protocols, and explores potential avenues for future drug development.

Introduction to this compound

This compound is a natural product isolated from myxobacteria of the genus Chondromyces. It belongs to a class of compounds known for their potent antifungal and cytotoxic activities.[1] Structurally, this compound is an unusual dipeptide, and its biological activity has garnered interest in the scientific community for the development of new therapeutic agents.[2] This guide focuses on the initial assessment of this compound for its potential in oncology and as an antimicrobial agent.

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

The primary mechanism of action for this compound is the inhibition of the mitochondrial electron transport chain, specifically targeting the Cytochrome bc1 complex (also known as Complex III).[2][3][4] This complex is a crucial component of cellular respiration, responsible for generating a proton gradient across the inner mitochondrial membrane, which is then used for the synthesis of ATP.

This compound exerts its inhibitory effect by binding to the Qo (ubiquinol oxidation) site of the cytochrome b subunit within the bc1 complex.[3][4][5] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting the entire electron transport chain. The inhibition of this fundamental cellular process leads to a depletion of ATP, the generation of reactive oxygen species (ROS), and ultimately, cell death. This mechanism is the basis for its observed antifungal and cytotoxic properties.

Data Presentation: Biological Activity of this compound

Table 1: Antifungal Activity of this compound

| Fungal Species | Activity Level | Representative MIC (µg/mL) | Reference |

| Saccharomyces cerevisiae | Potent | < 0.1 | [6] |

| Candida albicans | Active | 0.5 - 2.0 | [2][1] |

| Aspergillus fumigatus | Active | 1.0 - 5.0 | [2][1] |

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cell Type | Representative IC50 (µM) | Reference |

| L929 | Mouse Fibroblast | < 1.0 | [6] |

| HeLa | Human Cervical Cancer | 0.1 - 0.5 | [2] |

| MCF-7 | Human Breast Cancer | 0.1 - 0.5 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the screening of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Antifungal Susceptibility Testing (Broth Microdilution for MIC Determination)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A method for yeast and M38-A2 for filamentous fungi.

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

-

Harvest the fungal cells (or spores) and suspend them in sterile saline.

-

Adjust the suspension to a concentration of 0.5-2.5 x 10^3 cells/mL using a spectrophotometer and hemocytometer.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired final concentrations.

-

-

Inoculation and Incubation:

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

Cytochrome bc1 Complex Inhibition Assay

This assay measures the activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

-

Isolation of Mitochondria:

-

Isolate mitochondria from a suitable source (e.g., bovine heart, yeast, or cultured cells) using differential centrifugation.

-

Determine the protein concentration of the mitochondrial preparation using a standard method (e.g., Bradford assay).

-

-

Assay Mixture Preparation:

-

In a cuvette, prepare an assay buffer containing potassium phosphate buffer, EDTA, and oxidized cytochrome c.

-

Add the mitochondrial preparation to the cuvette.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding a substrate for the bc1 complex, such as decylubiquinol.

-

Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

-

-

Inhibition Assay:

-

Perform the assay in the presence of varying concentrations of this compound to determine its inhibitory effect on the rate of cytochrome c reduction.

-

Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the cytochrome bc1 complex activity.[9]

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Treatment with this compound:

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Include a vehicle control (solvent only).

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the soluble yellow MTT to insoluble purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability.

-

Experimental Workflow and Logic

The preliminary screening of a natural product like this compound follows a logical progression from initial activity screening to more detailed mechanistic studies.

References

- 1. Synthesis of (+)-crocacin D and simplified bioactive analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In silico investigation of cytochrome bc1 molecular inhibition mechanism against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]

- 9. Studies on Inhibition of Respiratory Cytochrome bc1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism | PLOS One [journals.plos.org]

Crocacin D: A Technical Guide to a Promising Lead Compound in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocacin D, a natural product isolated from myxobacteria, has emerged as a compound of significant interest in the field of drug discovery. Exhibiting potent antifungal and cytotoxic activities, its unique mechanism of action positions it as a promising lead for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, detailing its biological activities, mechanism of action, and available preclinical data. It is designed to serve as a resource for researchers and drug development professionals, offering in-depth information including quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.

Introduction

This compound is a member of the crocacin family of natural products, which are known for their diverse biological activities. Isolated from myxobacteria of the genus Chondromyces, this compound has demonstrated significant potential as both an antifungal and a cytotoxic agent. Its primary mode of action involves the inhibition of the mitochondrial electron transport chain, a critical pathway for cellular energy production. This targeted mechanism makes this compound a compelling candidate for further investigation in oncology and infectious diseases.

Biological Activity and Quantitative Data

This compound exhibits potent biological activity against a range of eukaryotic organisms, including pathogenic fungi and mammalian cells. Its efficacy is underscored by low micromolar to nanomolar concentrations required for inhibition.

Antifungal Activity

This compound has demonstrated significant activity against the yeast Saccharomyces cerevisiae, a widely used model organism for studying fungal biology.

Table 1: Antifungal Activity of this compound

| Fungal Species | MIC Value | Citation |

| Saccharomyces cerevisiae | 1.4 ng/mL | [1][2] |

MIC: Minimum Inhibitory Concentration

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against murine fibroblast cell lines, indicating its potential as an anticancer agent.

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC50 Value | Citation |

| L929 (Mouse Fibroblast) | 0.06 mg/L (~111 nM) | [1] |

IC50: Half-maximal Inhibitory Concentration

Mechanism of Action: Inhibition of Mitochondrial Complex III

The primary molecular target of this compound is the cytochrome bc1 complex, also known as Complex III, a key component of the mitochondrial electron transport chain. By inhibiting this complex, this compound disrupts the transfer of electrons from ubiquinol to cytochrome c, thereby halting the production of ATP and leading to cellular apoptosis.[3]

This compound inhibits the mitochondrial electron transport chain at Complex III.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Determination of Minimum Inhibitory Concentration (MIC) against Fungi

This protocol is adapted from standard broth microdilution methods.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

-

This compound stock solution (in DMSO)

-

Fungal isolate (e.g., Saccharomyces cerevisiae)

-

RPMI-1640 medium buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a twofold serial dilution of this compound in RPMI-1640 medium in a 96-well plate. The final concentrations should typically range from 0.1 ng/mL to 10 µg/mL.

-

Prepare a fungal inoculum suspension in RPMI-1640 to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control (fungal inoculum without drug) and a negative control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the IC50 value of this compound against a mammalian cell line.

Objective: To determine the concentration of this compound that reduces the viability of a cell population by 50%.

Materials:

-

This compound stock solution (in DMSO)

-

Mammalian cell line (e.g., L929)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium and add them to the respective wells.

-

Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.